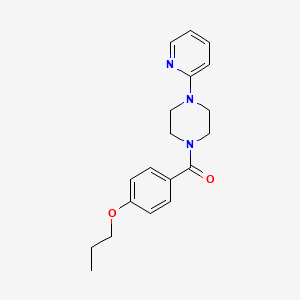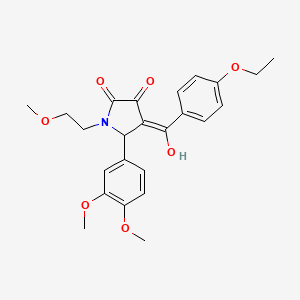![molecular formula C17H18ClNO B5491312 (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Mecanismo De Acción
The exact mechanism of action of (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, studies have suggested that it may act as a modulator of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. This may lead to downstream effects on cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has anti-inflammatory and analgesic properties, likely due to its ability to modulate protein-protein interactions involved in cellular signaling pathways. Additionally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts.
Direcciones Futuras
There are several potential future directions for research involving (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action and potential downstream effects on cellular signaling pathways. Finally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine could be used as a building block for the synthesis of novel materials with unique properties, leading to potential applications in materials science.
Métodos De Síntesis
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylacetophenone with 2-methoxybenzaldehyde, followed by a reduction reaction using sodium borohydride and a final reaction with propargylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been studied for its potential use in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In chemical biology, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a tool to study the role of protein-protein interactions in cellular signaling pathways. In materials science, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-15(18)9-5-10-16(13)19-12-6-8-14-7-3-4-11-17(14)20-2/h3-11,19H,12H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTVOYISFZWXAL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)


![(1-{3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2-piperidinyl)methanol](/img/structure/B5491264.png)

![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![2-ethyl-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491338.png)
